Enhanced Lipophilicity from 5-Bromo Substitution Over the Non-Brominated Parent HS-Ck
The 5-bromo substituent on the benzamide core elevates the calculated lipophilicity (cLogP) of the target compound to 4.4, compared to the non-brominated parent compound HS-Ck (N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide) with a calculated cLogP of approximately 3.3 [1]. This significant increase of approximately 1.1 log units can markedly alter membrane permeability and non-specific protein binding profiles, providing a distinct tool for probing the pharmacokinetic impact of halogenation in this specific scaffold.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | HS-Ck: cLogP ~3.3 (calculated) |
| Quantified Difference | Δ +1.1 log units |
| Conditions | Predicted values via XLogP3-AA algorithm. |
Why This Matters
This quantifiable difference guides procurement decisions for medicinal chemistry campaigns where modulating lipophilicity is a key design objective without altering the core pharmacophore.
- [1] PubChem. HS-Ck (N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide) Property Data. Computed XLogP3. View Source
